molecular formula C20H14F4N4O3 B11045945 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide

4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide

Cat. No.: B11045945
M. Wt: 434.3 g/mol
InChI Key: GJCYNENVGXBQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate substituted benzene derivatives and introduce the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The pyrimidinyl ring can be constructed via cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-2,4-dioxotetrahydro-1(2H)-pyrimidinyl]-2-fluoro-N-methylbenzamide is unique due to its combination of functional groups and the presence of the pyrimidinyl ring.

Properties

Molecular Formula

C20H14F4N4O3

Molecular Weight

434.3 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,3-diazinan-1-yl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C20H14F4N4O3/c1-26-18(30)14-5-4-12(9-16(14)21)27-7-6-17(29)28(19(27)31)13-3-2-11(10-25)15(8-13)20(22,23)24/h2-5,8-9H,6-7H2,1H3,(H,26,30)

InChI Key

GJCYNENVGXBQOG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2CCC(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.